molecular formula C4F8O B083452 Pentafluoroethyl trifluorovinyl ether CAS No. 10493-43-3

Pentafluoroethyl trifluorovinyl ether

Cat. No. B083452
CAS RN: 10493-43-3
M. Wt: 216.03 g/mol
InChI Key: GWTYBAOENKSFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Pentafluoroethyl trifluorovinyl ether and related compounds can be synthesized from phenoxide and pentafluorophenoxide salts with tetrafluoroethylene under anhydrous conditions. These compounds are highly reactive with phenoxide ions (Pummer & Wall, 1963).
  • Novel synthesis methods involve sodium alkoxide and hexafluoropropene oxide, leading to various trifluorovinyl ethers (TFVEs) (Lousenberg & Shoichet, 1997).

Molecular Structure Analysis

  • The molecular structure of pentafluoroethyl trifluorovinyl ether is characterized by unique absorption properties, as observed in the case of trifluorovinyl ethers showing C=C absorption at short wavelengths (Okuhara, Baba, & Kojima, 1962).

Chemical Reactions and Properties

  • These compounds exhibit varied reactivity. For example, they do not polymerize under normal, free-radical conditions but can form polymers under high pressure and gamma rays (Pummer & Wall, 1963).
  • Their reactivity also includes undergoing thermal radical-mediated cyclodimerization to new difunctional compounds, which can be used as monomers for step-growth polymerization (Spraul, Suresh, Jin, & Smith, 2006).

Physical Properties Analysis

  • Trifluorovinyl ethers, including pentafluoroethyl trifluorovinyl ether, are known for their unique physical properties, such as low glass-transition temperatures and high thermal stability, which make them interesting for various applications (Yuan & Shoichet, 1999).

Chemical Properties Analysis

  • The chemical properties of these compounds include reactivity towards pyrolysis, acids, and bases, as demonstrated in studies on various pentafluorophenyl ethers (Pummer & Wall, 1966).
  • Pentafluoroethyl trifluorovinyl ether can be synthesized through silver-mediated oxidative pentafluoroethylation, indicating unique reactivities in organic synthesis (Fu, Liu, Xu, & Qing, 2017).

Scientific Research Applications

Application

“Pentafluoroethyl trifluorovinyl ether” is used in the synthesis of novel trifluorovinyl ether (TFVE) polymers and copolymers . These polymers have oligoether hydrocarbon pendant groups, which provide facilitated processability and increased solubility in common organic solvents compared to commercially available fluoropolymers .

Method of Application

The polymers were prepared by aqueous emulsion polymerization with the use of a redox initiator . In another study, a sequence of silicone resins containing trifluorovinyl ether groups were prepared by the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane .

Results or Outcomes

The polymerization mechanism was found to be complicated, resulting in b-scission termination/chain transfer for all three polymers and hydrogen abstraction chain transfer for poly(Et-TFVE) and poly(t-Bu-TFVE) . The silicone resins containing TFVE groups showed better thermal stability under both N2 and air atmosphere compared to the pure methyl silicone resin . Their hydrophobic properties were characterized by contact angle test. Results showed that PFCB structure also improved the hydrophobicity of the silicone resin .

Safety And Hazards

Pentafluoroethyl trifluorovinyl ether is classified as extremely flammable and contains gas under pressure that may explode if heated . It may cause drowsiness or dizziness, and is harmful if swallowed . It can cause skin irritation and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Pentafluoroethyl trifluorovinyl ether is used in the manufacture of fluoropolymers and other specialty agrochemical and pharmaceutical applications . The global market for Pentafluoroethyl trifluorovinyl ether is expected to grow in the future .

properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(6)2(7)13-4(11,12)3(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTYBAOENKSFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Record name PERFLUORO(ETHYLVINYL ETHER)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075305
Record name Perfluoroethyl vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Perfluoro(ethylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the unconfined liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from a point of ignition to source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor
Record name PERFLUORO(ETHYLVINYL ETHER)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pentafluoroethyl trifluorovinyl ether

CAS RN

10493-43-3
Record name PERFLUORO(ETHYLVINYL ETHER)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-Trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10493-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoroethyl vinyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoroethyl vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoro(pentafluoroethoxy)ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUOROETHYL VINYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VSV99CMSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

dehalocarbonylating an intermediate mixture comprising 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionic acid fluoride (PMPF) and 2,3,3,3-tetrafluoro-2-(pentafluoroethoxy)propionic acid fluoride (PEPF) formed in step (a) to form a product mixture comprising perfluoromethyl perfluorovinyl ether (PMVE) and perfluoroethyl perfluorovinyl ether (PEVE).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoroethyl trifluorovinyl ether
Reactant of Route 2
Pentafluoroethyl trifluorovinyl ether
Reactant of Route 3
Pentafluoroethyl trifluorovinyl ether

Citations

For This Compound
31
Citations
FZ Serat, AM Benkouider, A Yahiaoui, F Bagui - Fluid Phase Equilibria, 2017 - Elsevier
… The table below gives the structural groups used to represent the structure of Pentafluoroethyl Trifluorovinyl Ether, their occurrences, and contributions of each group. Image 4 …
Number of citations: 14 www.sciencedirect.com
L Baxter, C Hoeger, A Sayre, J Chamberlain, K Stitt - 2020 - osti.gov
In a first aspect, the disclosure provides a method for removing a component from a gas stream. A carrier gas stream is cooled by direct contact with a dehydrating solution stream. The …
Number of citations: 0 www.osti.gov
SH Korzeniowski, RC Buck… - Integrated …, 2023 - Wiley Online Library
… (CTFE), vinyl fluoride (VF), trifluoroethylene (TrFE), and perfluoroalkyl vinyl ethers (PAVEs), which include trifluoromethyl trifluorovinyl ether (PMVE), pentafluoroethyl trifluorovinyl ether (…
Number of citations: 12 setac.onlinelibrary.wiley.com
M Sattari, BF Bakare - Fluid Phase Equilibria, 2018 - Elsevier
The surface tension of chemical compounds controls some of the important processes in chemical engineering. On the other hand, surface tension is recognized as one of the most …
Number of citations: 2 www.sciencedirect.com
Y Matsuoka, B Dinelli, S Beauchet… - Integr Environ …, 2022 - energypolymergroup.org
… (CTFE), vinyl fluoride (VF), trifluoroethylene (TrFE), and perfluoroalkyl vinyl ethers (PAVEs), which include trifluoromethyl trifluorovinyl ether (PMVE), pentafluoroethyl trifluorovinyl ether (…
Number of citations: 0 energypolymergroup.org
MZ Lukawski, R DiPippo, JW Tester - Energy, 2018 - Elsevier
This paper presents a robust method for assessing the efficiency of organic Rankine cycle (ORC) plants based on the molecular structures of the working fluids employed. The …
Number of citations: 19 www.sciencedirect.com
CL Yaws, ASY Leh - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the radius of gyration for organic compounds in tabular format. The tabulation is arranged by carbon number such as C, C2, and …
Number of citations: 2 www.sciencedirect.com
S Park, JP Bailey, HJ Pasman, Q Wang… - Computers & Chemical …, 2021 - Elsevier
… C 3 F 6 O), pentafluoroethyl trifluoro vinyl ether (C 4 F 8 O), (S)-4-ethenyl-1,3-dioxolan-2-one (C 5 H 6 O 3 ), 2,3,3,3-tetrafluoropropene (C 3 H 2 F 4 ), pentafluoroethyl trifluorovinyl ether (…
Number of citations: 9 www.sciencedirect.com
F Gharagheizi, A Eslamimanesh, B Tirandazi… - Chemical engineering …, 2011 - Elsevier
In this work, the Quantitative Structure–Property Relationship (QSPR) strategy is applied to represent/predict the surface tension of pure chemical compounds at (66.36–977.40)K …
Number of citations: 47 www.sciencedirect.com
M Bagheri, M Bagheri, F Heidari, A Fazeli - Journal of Loss Prevention in …, 2012 - Elsevier
… A.1, based on the explanations presented by Gramatica (2007) compounds 749 (heptafluoropropyl methyl ether) and 1273 (pentafluoroethyl trifluorovinyl ether) are truly predicted by …
Number of citations: 44 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.